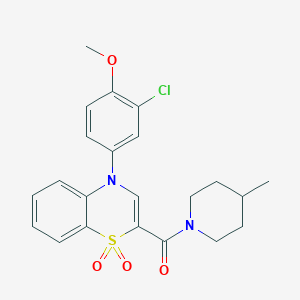

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(3-Chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a complex heterocyclic compound characterized by a benzothiazine-dione core substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 2. Key structural features include:

- 3-Chloro-4-methoxyphenyl group: Introduces electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, influencing electronic properties and solubility.

- 4-Methylpiperidine-1-carbonyl side chain: Enhances lipophilicity and may modulate bioavailability or receptor binding.

Spectroscopic characterization (¹³C NMR, HRMS) confirms its molecular formula (C₂₃H₂₄ClN₂O₆S) and purity, with HRMS (ESI-Orbitrap) showing a calculated mass of 459.1323 and observed mass of 459.1355 .

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(16-7-8-19(29-2)17(23)13-16)18-5-3-4-6-20(18)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGIRTFSJJBBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of the thiomorpholine and dimethylphenyl groups. The synthetic route typically starts with the preparation of the pyrazoloquinoline intermediate, followed by the addition of the thiomorpholine ring through a nucleophilic substitution reaction. The final step involves the introduction of the dimethylphenyl group via a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the pyrazoloquinoline core, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Differences :

- The benzothiazine-dione core may confer greater conformational rigidity compared to the fused pyrido-pyrimidinone system.

- Piperazine substituents in compounds enhance water solubility, whereas the 4-methylpiperidine carbonyl in the target compound increases lipophilicity .

Carbamate-Based Pesticides ()

Compounds like 1-methylethyl (3-chloro-4-methoxyphenyl)carbamate and chlorpropham share the 3-chloro-4-methoxyphenyl group but utilize carbamate ester linkages instead of a benzothiazine-dione scaffold:

| Feature | Target Compound | Carbamate Derivatives |

|---|---|---|

| Core Structure | Benzothiazine-dione | Carbamate ester |

| Reactivity | Stable under basic conditions | Prone to hydrolysis |

| Applications | Undisclosed | Herbicides (e.g., chlorpropham) |

Key Differences :

- Carbamates are metabolically labile, limiting their persistence, whereas the benzothiazine-dione core may improve stability.

- The target compound’s amide and sulfone groups could enable distinct binding mechanisms compared to carbamates’ ester-based activity .

Piperidine-Containing Building Blocks ()

Enamine Ltd’s 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride shares the piperidine motif but lacks the benzothiazine-dione core:

| Feature | Target Compound | Enamine Building Blocks |

|---|---|---|

| Piperidine Substituent | 4-Methylpiperidine carbonyl | 4-Phenylpiperidine |

| Molecular Weight | ~459 g/mol | ~402–403 g/mol |

| Function | Undisclosed | Intermediate for drug discovery |

Key Differences :

- The 4-methylpiperidine group in the target compound may reduce steric hindrance compared to 4-phenylpiperidine derivatives.

- The benzothiazine-dione core offers unique hydrogen-bonding sites absent in simpler piperidine-building blocks .

Biological Activity

The compound 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic derivative of benzothiazine known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Molecular Structure

The molecular formula of the compound is , featuring a complex structure with a benzothiazine core. The presence of various functional groups, such as chloro and methoxy substituents, enhances its pharmacological profile.

| Chemical Property | Value |

|---|---|

| Molecular Weight | 426.94 g/mol |

| IUPAC Name | [4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |

| InChI | InChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(16-7-8-19(29-2)17(23)13-16)18-5-3-4-6-20(18)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3 |

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest potential anti-inflammatory and analgesic properties by modulating pathways related to pain perception and inflammation responses.

Pharmacological Studies

Research indicates that benzothiazine derivatives may exhibit a range of biological activities including:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.

- Antiviral Properties : Potential effectiveness in inhibiting viral replication.

- Anticancer Effects : Initial studies suggest the compound may induce apoptosis in cancer cell lines.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of similar benzothiazine derivatives:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that compounds within this class inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation.

- Anticancer Activity :

-

Antimicrobial Efficacy :

- Research highlighted the antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting utility in treating infections.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route Overview

- Formation of the benzothiazine core through cyclization reactions.

- Introduction of chloro and methoxy groups via electrophilic aromatic substitution.

- Finalization with the piperidine carbonyl moiety through nucleophilic substitution reactions.

Q & A

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

- Methodology :

- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify acid/base-labile groups (e.g., sulfone or piperidine carbonyl) .

- Degradant Identification : Isolate and characterize products via LC-MS/MS and ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.